1,4,10,13-Tetrathia-7,16-diazacyclooctadecane
Overview
Description
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is a type of crown ether . It has a molecular formula of C12H26N2S4 .
Synthesis Analysis
The mixed thia–aza donor macrocyclic complexes [M (aneN 2 S 4)] 2+ (M = Ni or Co; aneN 2 S 4 = 1,4,10,13-tetrathia-7,1 6-diazacyclooctadecane) and [Ni (Me 2 aneN 2 S 4)] 2+ (Me 2 aneN 2 S 4 = 7,16-dimethyl-1,4,10,13-tetrathia-7,16-diazacyclooctadecane) were prepared by reaction of M (NO 3) 2 ·6H 2 O with the appropriate crown ether in aqueous ethanol .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases .Chemical Reactions Analysis
This compound can be used in the spectroscopic studies of its complex-forming reaction with iodine . It can also be used to prepare the ligand 7,16-bis (5- t -butyl-2-hydroxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm 3, boiling point of 512.9±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.3 mmHg at 25°C, enthalpy of vaporization of 78.4±3.0 kJ/mol, flash point of 264.0±28.7 °C, index of refraction of 1.524, molar refractivity of 94.7±0.3 cm 3, and molar volume of 309.3±3.0 cm 3 .Scientific Research Applications
Lead Ion Detection
A study by Yang et al. (1997) synthesized derivatives of diazacrown ethers with thiophene side groups for use as novel neutral lead(II) ionophores in ion-selective electrode applications. These electrodes demonstrated promising results in the potentiometric titrations of lead(II) ions, showing potential for determining lead ions in water samples (Yang et al., 1997).
Luminescence Studies and NMR Spectroscopy
Research by Holz et al. (1990) characterized the complexes of Eu 3+ and Y 3+ with macrocyclic diaza crown ether derivatives using Eu 3+ laser-induced luminescence and NMR spectroscopy. The study provided insights into the coordination and luminescence properties of these complexes, which are crucial for understanding their behavior in various chemical environments (Holz et al., 1990).
Metal Ion Selectivity
The research conducted by Brücher et al. (1993) explored the stability constants of complexes formed with alkaline-earths, lanthanides, zinc, cadmium, and lead by 1,10-diaza-4,7,13,16-tetraoxacyclooctadecane-1,10-bis(malonate). The findings highlighted unusually high Sr2+/Ca2+ and Pb2+/Zn2+ selectivities in aqueous solution, offering potential for selective metal ion separation (Brücher et al., 1993).
Complexation and Photophysical Properties
Kubo et al. (1997) synthesized N,N'-bis(1-pyrenylmethyl) derivatives of diaza-18-crown-6, which displayed unique photophysical properties in the presence of metal salts. These derivatives demonstrated potential for sensing applications due to the changes in emission intensity and fluorescence-intensity ratio upon metal ion binding (Kubo et al., 1997).
Antioxidant Activity in Rubber Oxidation
Goh et al. (1988) examined the effects of 1,4,10,13-tetrathia-7,16-diazacyclooctadecane on metal ion catalyzed oxidation of natural rubber, finding that the compound acted as an antioxidant and effectively suppressed oxidation. This suggests its utility in the stabilization of natural rubber and potentially other materials susceptible to metal-catalyzed oxidation processes (Goh et al., 1988).
Mechanism of Action
Mode of Action
The compound is a type of crown ether, which are known for their ability to form complexes with certain ions, particularly potassium and sodium . This complex formation can interfere with the normal function of these ions in biological systems, potentially leading to various effects.
properties
IUPAC Name |
1,4,10,13-tetrathia-7,16-diazacyclooctadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2S4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQRZGDWLMSBSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCSCCNCCSCCSCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339974 | |
Record name | 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20934-69-4 | |
Record name | 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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